Product packaging for Methyl 5-(aminomethyl)-2-hydroxybenzoate(Cat. No.:CAS No. 7383-01-9)

Methyl 5-(aminomethyl)-2-hydroxybenzoate

Cat. No.: B1603732
CAS No.: 7383-01-9
M. Wt: 181.19 g/mol
InChI Key: GBALCHZEMJDMBG-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)-2-hydroxybenzoate (CAS 7383-01-9) is a high-purity chemical building block specifically designed for advanced pharmaceutical research and development. Its molecular structure, featuring both a benzoate ester and an aminomethyl group, makes it a versatile intermediate in organic synthesis. This compound is primarily utilized in the synthesis of pharmaceutical intermediates, particularly in the development of drugs targeting neurological and cardiovascular conditions . Its structure allows it to act as a building block for creating more complex molecules with therapeutic potential . In research, it is often employed in the design of enzyme inhibitors, leveraging its functional groups to interact with biological targets . The aminomethyl and hydroxy groups present on the aromatic ring allow it to interact with key biological targets and are instrumental in the construction of heterocyclic compounds, which are essential scaffolds in medicinal chemistry . Furthermore, the carboxylic acid ester moiety is a key functional group that can be exploited to target enzyme active sites, such as the carboxylate-binding pocket present in β-lactamase enzymes, highlighting its potential in the discovery of novel pharmacophores for antibiotic development . This product is intended for research applications only and is strictly not for human or veterinary use. For optimal stability, it should be stored in a dark place under an inert atmosphere at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B1603732 Methyl 5-(aminomethyl)-2-hydroxybenzoate CAS No. 7383-01-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-(aminomethyl)-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4,11H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBALCHZEMJDMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609977
Record name Methyl 5-(aminomethyl)-2-hydroxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7383-01-9
Record name Methyl 5-(aminomethyl)-2-hydroxybenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID60609977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7383-01-9
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Advanced Synthetic Methodologies for Methyl 5 Aminomethyl 2 Hydroxybenzoate and Its Analogues

Strategic Approaches to Regioselective Aminomethylation of Hydroxybenzoate Scaffolds

The primary challenge in synthesizing Methyl 5-(aminomethyl)-2-hydroxybenzoate lies in the regioselective introduction of the aminomethyl group onto the hydroxybenzoate scaffold. The existing hydroxyl and methyl carboxylate groups exert competing electronic effects that direct incoming electrophiles. The hydroxyl group is an activating, ortho, para-director, while the methyl ester is a deactivating, meta-director. The desired 5-position is para to the strongly activating hydroxyl group and meta to the ester group, making it the most electronically favored position for electrophilic aromatic substitution.

One of the most common strategies does not involve direct aminomethylation but rather proceeds through a nitro intermediate. This multi-step approach offers excellent regiochemical control.

Nitration of Methyl Salicylate (B1505791) : The synthesis often commences with methyl 2-hydroxybenzoate (methyl salicylate). Nitration using a mixture of nitric acid and sulfuric acid preferentially installs a nitro group at the C5 position due to the directing influence of the hydroxyl group.

Reduction of the Nitro Group : The resulting methyl 2-hydroxy-5-nitrobenzoate is then subjected to reduction. Various reducing agents can accomplish this, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/NH₄Cl). chemicalbook.com This step yields methyl 5-amino-2-hydroxybenzoate. prepchem.comchemicalbook.com

Conversion of the Amine to Aminomethyl : The final transformation involves converting the primary aromatic amine into an aminomethyl group. This is a non-trivial step that can be approached in several ways, such as reductive amination of formaldehyde (B43269) with the amine, or through more complex multi-step sequences involving protection and functional group interconversion.

An alternative route begins with a different starting material, 5-aminosalicylic acid.

Fischer Esterification : 5-Amino-2-hydroxybenzoic acid can be esterified by refluxing in methanol (B129727) with a catalytic amount of strong acid, such as concentrated sulfuric acid, to produce methyl 5-amino-2-hydroxybenzoate. prepchem.comprepchem.com

Functional Group Transformation : As with the previous method, the resulting amine must then be converted to the target aminomethyl group.

A direct aminomethylation approach, such as the Mannich reaction, on methyl salicylate is theoretically possible but presents significant challenges in controlling regioselectivity and preventing side reactions like polymerization or reaction at the phenolic hydroxyl group.

Optimized Reaction Conditions and Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on optimizing reaction conditions to improve yields, reduce waste, and employ environmentally benign practices, in line with the principles of green chemistry. unibo.it

For the synthesis of this compound and its precursors, several optimizations can be considered. The esterification of 5-aminosalicylic acid, for example, is a classic reaction where optimization can enhance efficiency. prepchem.comchemicalbook.com

ParameterTraditional ConditionsGreener AlternativeRationale for Green Alternative
Solvent Large excess of methanol (serves as reactant and solvent). prepchem.comprepchem.comUse of biomass-derived solvents like 2-methyl tetrahydrofuran (B95107) (2-MeTHF) with a stoichiometric amount of methanol. unibo.itReduces reliance on petrochemical feedstocks and minimizes solvent waste.
Catalyst Concentrated sulfuric acid. prepchem.comprepchem.comSolid acid catalysts (e.g., ion-exchange resins like Amberlyst-15) or enzymatic catalysis.Facilitates easier catalyst separation (heterogeneous) and recycling, avoids harsh acidic waste, and operates under milder conditions. researchgate.net
Workup Neutralization with large volumes of aqueous base, followed by extraction with organic solvents (e.g., ether, DCM). prepchem.comchemicalbook.comCrystallization directly from the reaction mixture where possible, or use of greener extraction solvents like cyclopentyl methyl ether (CPME). unibo.itMinimizes aqueous waste and the use of volatile and hazardous organic solvents.
Energy Conventional heating under reflux for extended periods (24-48 hours). prepchem.comprepchem.comMicrowave-assisted heating.Can dramatically reduce reaction times and energy consumption.

The reduction of the nitro group can also be made greener. While classic methods use stoichiometric metals like tin or iron, catalytic hydrogenation using a palladium catalyst is more atom-economical, as the catalyst is used in small amounts and can be recycled. chemicalbook.com Enzymatic approaches, as demonstrated in the synthesis of related amino-functionalized compounds, represent a frontier in green chemistry, offering high selectivity under mild, aqueous conditions. researchgate.net For instance, the synthesis of 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural (B1680220) has been achieved using a one-pot amination-oxidation-amination reaction over a manganese oxide catalyst in air. rsc.org Such strategies could inspire future biocatalytic or chemocatalytic routes for aminomethylation on benzoate (B1203000) scaffolds.

Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms, quantifying metabolic pathways, and enhancing the pharmacokinetic properties of molecules. The synthesis of deuterated or otherwise labeled this compound can be achieved by incorporating labeled reagents at specific steps of the synthetic sequence.

Deuteration Strategies:

Labeling the Methyl Ester : The methyl ester group can be labeled by using deuterated methanol (CD₃OD or CH₃OD) during the Fischer esterification step. This approach is straightforward and allows for the introduction of deuterium (B1214612) at a late stage of the synthesis.

Labeling the Aminomethyl Group : Introducing deuterium into the aminomethyl group (-CH₂ND₂) or (-CD₂NH₂) is more complex. It could potentially be achieved through the reductive amination of a labeled carbonyl compound, such as deuterated formaldehyde (D₂CO), with methyl 5-amino-2-hydroxybenzoate.

Labeling the Aromatic Ring : Introducing deuterium onto the aromatic ring can be accomplished via hydrogen-isotope exchange reactions on the final molecule or an intermediate, often catalyzed by a strong acid or a metal catalyst in the presence of a deuterium source like D₂O.

The use of deuterated reagents is a key strategy. For example, methods for the site-selective incorporation of a trideuteromethyl (–CD₃) group are well-established in medicinal chemistry and could be adapted. nih.gov Similarly, deuterated formate (B1220265) esters (like DCO₂Me) have been used in Claisen condensations to produce deuterated intermediates, a strategy that could be relevant for building more complex, labeled analogues. nih.gov

The synthesis of deuterated nitrogen heterocycles often relies on building blocks prepared using reagents like deuterated dimethylformamide–dimethylacetal (DMF–DMA-d₁), highlighting a general strategy of using pre-labeled C1 sources for constructing functional groups. nih.gov These principles can be directly applied to the synthesis of labeled this compound for advanced mechanistic investigations.

Novel Protecting Group Strategies in the Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound often requires the use of protecting groups to temporarily mask the reactive amine and hydroxyl functionalities. organic-chemistry.org This allows for selective chemical modifications at other positions of the molecule, such as the ester group or the aromatic ring.

The choice of protecting groups is critical and depends on their stability to various reaction conditions and the ease of their removal. An orthogonal protecting group strategy is particularly powerful, as it allows for the selective deprotection of one functional group in the presence of another. wikipedia.orgsigmaaldrich.com

Common Protecting Groups for Relevant Functionalities:

Functional GroupProtecting GroupAbbreviationIntroduction ConditionsCleavage Conditions
**Amine (-NH₂) **tert-ButoxycarbonylBocBoc₂O, base (e.g., NEt₃, NaOH)Strong acid (e.g., TFA, HCl) organic-chemistry.org
BenzyloxycarbonylCbzCbz-Cl, baseCatalytic Hydrogenolysis (H₂/Pd-C)
9-FluorenylmethoxycarbonylFmocFmoc-OSu, baseBase (e.g., piperidine) wikipedia.org
Phenol (B47542) (-OH) tert-ButyldimethylsilylTBDMSTBDMS-Cl, imidazole (B134444)Fluoride source (e.g., TBAF), or acid wikipedia.org
Methoxymethyl etherMOMMOM-Cl, base (e.g., DIPEA)Acid (e.g., HCl)
Benzyl (B1604629) etherBnBnBr, base (e.g., K₂CO₃)Catalytic Hydrogenolysis (H₂/Pd-C) organic-chemistry.org

Synthetic Application:

An example of a synthetic sequence using an orthogonal strategy could involve the synthesis of an N-acylated derivative.

Orthogonal Protection : The starting material, this compound, could be treated with Boc₂O to protect the amine as Boc-NH- and with benzyl bromide to protect the phenol as a benzyl ether.

Ester Hydrolysis : The methyl ester could then be selectively hydrolyzed to the corresponding carboxylic acid using a base like LiOH.

Amide Coupling : The newly formed carboxylic acid can be coupled with a different amine (R-NH₂) using standard peptide coupling reagents (e.g., HATU, HOBt) to form an amide bond.

Selective Deprotection : If the benzyl group needs to be removed while leaving the Boc group intact, catalytic hydrogenolysis could be used. Conversely, if the amine needs to be deprotected for further functionalization, treatment with trifluoroacetic acid (TFA) would remove the Boc group while leaving the benzyl ether untouched. wikipedia.org

This strategic use of protecting groups enables the synthesis of a diverse library of complex derivatives from a common intermediate. youtube.comnih.gov

Total Synthesis and Semisynthesis Routes to Complex this compound Structures

The construction of this compound is achieved through total synthesis, meaning it is built from simpler, commercially available precursors rather than being modified from a complex natural product (semisynthesis). The most practical total synthesis routes rely on standard aromatic chemistry transformations.

A representative total synthesis pathway starts from methyl salicylate, a readily available and inexpensive starting material.

Detailed Synthetic Route from Methyl Salicylate:

Step 1: Electrophilic Nitration

Reactant : Methyl 2-hydroxybenzoate

Reagents : HNO₃, H₂SO₄

Product : Methyl 2-hydroxy-5-nitrobenzoate

Description : The electron-donating hydroxyl group directs the nitronium ion (NO₂⁺) to the para position, yielding the 5-nitro derivative with high regioselectivity.

Step 2: Reduction of the Nitro Group

Reactant : Methyl 2-hydroxy-5-nitrobenzoate

Reagents : H₂, Pd/C catalyst in a solvent like methanol or ethyl acetate. An alternative is using Fe powder and NH₄Cl in an ethanol/water mixture. chemicalbook.com

Product : Methyl 5-amino-2-hydroxybenzoate

Description : The nitro group is selectively reduced to a primary amine. Catalytic hydrogenation is often preferred for its clean reaction profile and high yield.

Step 3: Conversion to the Aminomethyl Group

Reactant : Methyl 5-amino-2-hydroxybenzoate

Reagents : This is a challenging transformation. A possible, albeit multi-step, sub-sequence could be:

Protection of the amine (e.g., as an acetamide (B32628) with acetic anhydride).

Reduction of the ester to a hydroxymethyl group using a strong reducing agent like LiAlH₄.

Oxidation of the alcohol back to an aldehyde.

Reductive amination with an amine source.

A more direct, yet hypothetical, approach would be a direct reductive amination of the protected amine with formaldehyde, followed by deprotection. The complexity of this final step highlights an area for synthetic methodology development.

A more straightforward, albeit longer, route might involve building the aminomethyl group from a different functional handle, such as a bromomethyl group, which could be introduced via radical bromination of a methyl group at the 5-position, followed by substitution with an amine source. However, installing a methyl group selectively at C5 would be the initial challenge.

The synthesis starting from 5-aminosalicylic acid is also a viable total synthesis. prepchem.comprepchem.com

StepReactantReagents & ConditionsProductYieldReference
Esterification 5-Amino-2-hydroxybenzoic acidMethanol (MeOH), H₂SO₄ (conc.), refluxMethyl 5-amino-2-hydroxybenzoate~45-62% prepchem.comchemicalbook.com
Workup Reaction Mixture1. Neutralize (NaOH, NaHCO₃) 2. Extract (Ether or DCM) 3. Dry and evaporatePurified Methyl 5-amino-2-hydroxybenzoate- prepchem.comchemicalbook.com

From this key intermediate, subsequent steps would be required to convert the amino group to the target aminomethyl functionality, completing the total synthesis.

Structural Elucidation and Conformational Analysis of Methyl 5 Aminomethyl 2 Hydroxybenzoate Through Advanced Spectroscopic Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing Molecular Architecture and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For Methyl 5-(aminomethyl)-2-hydroxybenzoate, a combination of one-dimensional and multidimensional NMR experiments would be essential for a complete structural assignment in solution.

While specific experimental data for this compound is not extensively published, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of its spectral characteristics. The proton (¹H) NMR spectrum is expected to show distinct signals for the aromatic protons, the aminomethyl group, the methyl ester group, and the hydroxyl proton. The carbon-13 (¹³C) NMR spectrum would similarly display unique resonances for each carbon atom in the molecule. wisc.edudocbrown.infodocbrown.info

Multidimensional NMR (e.g., 2D NOESY, HSQC, HMBC) for Complete Resonance Assignment

To unambiguously assign each proton and carbon signal and to map out the complete bonding framework and spatial relationships, a suite of two-dimensional (2D) NMR experiments is indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the signals of protons directly attached to carbon atoms. It would definitively link the proton signals of the aromatic ring and the aminomethyl and methyl groups to their corresponding carbon resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across the molecule, for instance, by showing correlations from the methyl ester protons to the carbonyl carbon, and from the aminomethyl protons to the aromatic ring carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is vital for determining the spatial proximity of protons. NOESY correlations would provide insights into the through-space interactions between different parts of the molecule, which is key to understanding its preferred conformation in solution. For example, correlations between the aminomethyl protons and adjacent aromatic protons would be expected. uni.luresearchgate.net

A complete resonance assignment, derived from these multidimensional NMR techniques, would form the bedrock of the structural elucidation of this compound.

Solid-State NMR Applications for Crystalline and Amorphous Forms

While solution-state NMR provides information about the molecule's average structure and dynamics in a solvent, solid-state NMR (ssNMR) can characterize its conformation and packing in the solid phase. This technique is particularly valuable for studying both crystalline and amorphous forms of a compound. In the absence of a single crystal suitable for X-ray diffraction, ssNMR can be the primary method for obtaining structural information in the solid state. For this compound, ssNMR could reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which dictate the crystal packing.

Dynamic NMR Studies for Conformational Exchange Processes

Molecules are not static entities; they often undergo conformational changes. Dynamic NMR (DNMR) refers to a set of experiments that can probe these dynamic processes, such as bond rotations, that occur on the NMR timescale. copernicus.orgnih.gov For this compound, the rotation around the C-C bond connecting the aminomethyl group to the aromatic ring and potential rotational isomers of the ester group could be investigated using DNMR techniques like exchange spectroscopy (EXSY) or by analyzing changes in the NMR lineshape at different temperatures. utoronto.cautoronto.camichellelynngill.com These studies would provide quantitative information about the energy barriers to these conformational interconversions.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups.

For this compound, the FTIR and Raman spectra would exhibit characteristic bands corresponding to its constituent functional groups. The analysis of these spectra would confirm the presence of these groups and provide information about their chemical environment and involvement in intermolecular interactions. researchgate.netrasayanjournal.co.in

Expected Vibrational Frequencies for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching3400-3200 (broad)
N-H (amino)Stretching3400-3250
C-H (aromatic)Stretching3100-3000
C-H (aliphatic)Stretching3000-2850
C=O (ester)Stretching1735-1715
C=C (aromatic)Stretching1600-1450
C-O (ester)Stretching1300-1000
C-N (amino)Stretching1250-1020

The position and shape of the O-H and N-H stretching bands would be particularly informative about the extent and nature of hydrogen bonding in the solid state. docbrown.info

Mass Spectrometry (High-Resolution Electrospray Ionization-Mass Spectrometry, Matrix-Assisted Laser Desorption/Ionization-Time of Flight) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

For this compound (C₉H₁₁NO₃), the exact mass can be calculated and compared with the experimentally determined value from HRMS to confirm its molecular formula. Techniques like Electrospray Ionization (ESI) are well-suited for analyzing such polar molecules. uni.lubldpharm.com

Tandem mass spectrometry (MS/MS) experiments, where ions are fragmented, can provide valuable structural information. The fragmentation pattern is often characteristic of the molecule's structure.

Predicted Adducts for this compound in HRMS: uni.lu

Adductm/z
[M+H]⁺182.08118
[M+Na]⁺204.06312
[M-H]⁻180.06662

The analysis of the fragmentation pathways would involve identifying the characteristic losses of small neutral molecules, such as water (H₂O), carbon monoxide (CO), or the methoxy (B1213986) group (•OCH₃), from the parent ion. researchgate.netdocbrown.infomdpi.comnih.govnih.gov

X-ray Crystallography for Single Crystal Structure Determination and Crystal Packing Analysis

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique requires a well-ordered single crystal of the compound. If a suitable crystal of this compound could be grown, X-ray diffraction analysis would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles.

Circular Dichroism Spectroscopy for Chiral Derivatives and Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for investigating the stereochemical and conformational aspects of chiral molecules. This method relies on the differential absorption of left- and right-circularly polarized light by a chiral chromophore. The resulting CD spectrum provides valuable information about the three-dimensional structure, absolute configuration, and conformational dynamics of chiral compounds in solution. While this compound itself is not chiral, the introduction of a chiral center, typically through derivatization of the aminomethyl group with a chiral moiety, would enable the use of CD spectroscopy for detailed structural analysis.

Theoretically, chiral derivatives of this compound, for instance, by acylation of the amino group with a chiral carboxylic acid or by reaction with a chiral isocyanate, would produce diastereomers with distinct chiroptical properties. The phenolic hydroxyl and the ester groups can act as chromophores, and their spatial relationship with the newly introduced chiral center would give rise to characteristic Cotton effects in the CD spectrum.

The sign and magnitude of these Cotton effects are exquisitely sensitive to the molecule's conformation. For example, the formation of intramolecular hydrogen bonds involving the phenolic hydroxyl, the ester carbonyl, and the amide functionality of the chiral side chain would restrict the conformational freedom of the molecule. Different conformers would exhibit unique CD spectra, and the experimentally observed spectrum is a population-weighted average of the spectra of all contributing conformers in solution. nih.gov

In the absence of direct experimental data on chiral derivatives of this compound, we can extrapolate from studies on analogous systems. For instance, in the analysis of chiral amino acid esters, CD spectroscopy, in conjunction with computational modeling, has been instrumental in elucidating the preferred conformations and the non-covalent interactions that stabilize them. nih.gov Similarly, for complex chiral molecules, the combination of CD spectroscopy with quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), allows for the prediction of CD spectra for different possible stereoisomers and conformers. By comparing the calculated spectra with the experimental data, it is often possible to assign the absolute configuration of the chiral centers and to determine the predominant conformation in solution.

A hypothetical study on a chiral derivative, such as the N-acetyl-L-alanine amide of this compound, would likely involve the following steps:

Synthesis: Preparation of the chiral derivative.

UV-Vis Spectroscopy: Identification of the absorption bands of the chromophores.

CD Spectroscopy: Measurement of the CD spectrum across the relevant wavelength range.

Conformational Search: Computational modeling to identify low-energy conformers.

Spectral Calculation: TD-DFT calculations to predict the CD spectrum for each stable conformer.

Comparison and Analysis: Comparison of the experimental and calculated spectra to determine the absolute configuration and conformational preferences.

The data obtained from such a study could be tabulated to compare experimental and calculated parameters, as illustrated in the hypothetical table below.

Table 1: Hypothetical CD and Computational Data for a Chiral Derivative of this compound

ParameterValue
Experimental Data
Wavelength of Maxima (λmax, nm)245, 290
Molar Ellipticity (Δε, M⁻¹cm⁻¹) at λmax+10.5 (at 245 nm), -5.2 (at 290 nm)
Computational Data (for most stable conformer)
Calculated λmax (nm)248, 295
Calculated Rotatory Strength (R, 10⁻⁴⁰ cgs)+12.1, -6.0
Dihedral Angle (O=C-Cα-N, degrees)-120°

This combined experimental and computational approach provides a powerful strategy for the complete structural and conformational elucidation of chiral derivatives of this compound.

Computational and Theoretical Investigations of Methyl 5 Aminomethyl 2 Hydroxybenzoate

Quantum Chemical Calculations (Density Functional Theory, ab initio) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and reactivity of Methyl 5-(aminomethyl)-2-hydroxybenzoate. These methods solve approximations of the Schrödinger equation to provide insights into molecular properties. nih.gov

For a molecule like this compound, DFT calculations using a functional such as B3LYP with a basis set like 6-311G(d,p) would be a common starting point for geometry optimization. nih.govdntb.gov.ua This process determines the lowest energy conformation of the molecule. Following optimization, a variety of electronic properties can be calculated.

Electronic Structure and Reactivity: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for describing the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. nih.gov These parameters, along with ionization potential and electron affinity, help in understanding how the molecule might participate in chemical reactions.

A conceptual DFT approach allows for the calculation of global reactivity descriptors, as shown in the table below.

Parameter Formula Significance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates reactivity.
Electronegativity (χ)χ = (I + A) / 2Power of an atom to attract electrons.
Electrophilicity Index (ω)ω = χ2 / (2η)Propensity to accept electrons.
This table presents a summary of conceptual DFT reactivity descriptors.

Spectroscopic Property Prediction: Quantum chemical calculations are also employed to predict spectroscopic properties. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. chalcogen.roresearchgate.net Vibrational frequencies, corresponding to an infrared (IR) spectrum, can be computed to identify characteristic functional group vibrations. chalcogen.roresearchgate.net Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are invaluable for structural elucidation. chalcogen.roepstem.net

Molecular Dynamics Simulations for Conformational Landscapes, Solvent Interactions, and Thermodynamic Properties

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape, interactions with solvent molecules, and various thermodynamic properties.

Conformational Landscapes: While quantum mechanics is excellent for single, optimized structures, MD simulations can explore the full range of accessible conformations. For a flexible molecule like this compound, which has rotatable bonds in its aminomethyl and ester groups, MD simulations can map the potential energy surface and identify the most stable conformers and the energy barriers between them. mdpi.com This is crucial for understanding its behavior in solution and its ability to bind to a receptor.

Solvent Interactions: MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules (e.g., water). This allows for the study of solvation effects, such as the formation of hydrogen bonds between the hydroxyl, amino, and ester groups of the molecule and water molecules. The radial distribution function can be calculated to understand the structuring of the solvent around the molecule.

Thermodynamic Properties: From the trajectories generated by MD simulations, various thermodynamic properties can be calculated. These include quantities like the enthalpy of solvation, Gibbs free energy of binding (in the context of a ligand-receptor complex), and heat capacity.

Docking Studies and Molecular Modeling for Potential Biological Interactions and Receptor Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is particularly useful for predicting the interaction of a potential drug molecule, such as this compound, with a biological target like a protein receptor.

The process involves placing the ligand (this compound) into the binding site of a receptor and using a scoring function to estimate the binding affinity. The results of a docking study can provide insights into the binding mode, the key amino acid residues involved in the interaction, and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). For example, derivatives of benzoic acid have been studied for their binding affinity to targets like cyclooxygenase (COX) enzymes and the main protease of SARS-CoV-2. mdpi.comnih.gov

A hypothetical docking study of this compound with a target protein might reveal the following:

The hydroxyl and ester groups could act as hydrogen bond donors and acceptors.

The benzene (B151609) ring could form π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket.

The aminomethyl group could form ionic interactions or hydrogen bonds.

The binding affinity, often expressed in kcal/mol, provides a quantitative measure of the strength of the interaction.

Interaction Type Potential Interacting Groups on this compound
Hydrogen BondingHydroxyl (-OH), Amino (-NH2), Carbonyl (C=O)
Hydrophobic InteractionsBenzene ring
Ionic InteractionsProtonated Amino group (-NH3+)
π-π StackingBenzene ring
This table summarizes potential intermolecular interactions in a receptor binding scenario.

Cheminformatics Approaches to Structure-Activity Relationship (SAR) Prediction and Lead Generation

Cheminformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery. For this compound, cheminformatics can be used to predict its biological activity and to generate ideas for new, potentially more active molecules.

Structure-Activity Relationship (SAR) Prediction: SAR studies aim to correlate the chemical structure of a compound with its biological activity. By analyzing a dataset of molecules with known activities, quantitative structure-activity relationship (QSAR) models can be built. These models use molecular descriptors (physicochemical properties, topological indices, etc.) to predict the activity of new compounds. For this compound, descriptors such as molecular weight, logP (lipophilicity), polar surface area, and the number of hydrogen bond donors and acceptors can be calculated and used in such models.

Lead Generation: Based on the structure of this compound, new molecules can be designed with the aim of improving their activity or other properties. This can be done through techniques like:

Scaffold hopping: Replacing the core structure with a different one while maintaining the key interacting groups.

Fragment-based design: Combining molecular fragments with known binding properties.

Virtual screening: Searching large databases of compounds for molecules with similar properties to a known active compound.

Computational Spectroscopic Prediction and Validation Against Experimental Data

As mentioned in the quantum chemical calculations section, computational methods can predict various spectra. A crucial step in computational chemistry is the validation of these predictions against experimental data.

IR and NMR Spectra: The calculated vibrational frequencies (IR) and chemical shifts (NMR) for this compound can be compared to experimentally measured spectra. chalcogen.ro A good correlation between the predicted and experimental spectra provides confidence in the accuracy of the computational model and the optimized geometry. nih.gov It is common to scale the calculated frequencies to account for systematic errors in the computational methods. chalcogen.ro

UV-Vis Spectra: Similarly, the predicted electronic transitions from TD-DFT calculations can be compared to the experimental UV-Vis spectrum. This can help in assigning the observed absorption bands to specific electronic transitions within the molecule. chalcogen.ro

The table below shows a hypothetical comparison of predicted and experimental spectroscopic data for a related compound, highlighting the typical level of agreement.

Spectroscopic Data Computational Prediction (Example) Experimental Data (Example)
¹H NMR (δ, ppm)3.9 (s, 3H), 6.8-7.8 (m, 3H), 4.0 (s, 2H), 5.1 (s, 1H), 8.2 (s, 2H)Varies with solvent and conditions
¹³C NMR (δ, ppm)52.0, 115.0, 118.0, 120.0, 130.0, 135.0, 155.0, 170.0Varies with solvent and conditions
IR (cm⁻¹)~3400 (O-H), ~3300 (N-H), ~1680 (C=O)Varies with sample preparation
UV-Vis (λmax, nm)210, 250, 310Varies with solvent
This table provides an illustrative example of how computational and experimental spectroscopic data can be compared. Actual values would require experimental measurement.

Reaction Chemistry and Derivatization Strategies for Methyl 5 Aminomethyl 2 Hydroxybenzoate

Reactions at the Ester Moiety: Hydrolysis, Transesterification, and Amidation Pathways

The methyl ester group of Methyl 5-(aminomethyl)-2-hydroxybenzoate is susceptible to nucleophilic acyl substitution, primarily through hydrolysis, transesterification, and amidation.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-(aminomethyl)-2-hydroxybenzoic acid, under either acidic or basic conditions. Base-catalyzed hydrolysis, using aqueous sodium hydroxide (B78521) followed by acidic workup, is typically efficient. This transformation is analogous to the hydrolysis of other methyl esters like methyl salicylate (B1505791). wikipedia.org The resulting carboxylic acid provides a new handle for further functionalization, such as amide bond formation using peptide coupling reagents.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reaction with benzyl (B1604629) alcohol could yield benzyl 5-(aminomethyl)-2-hydroxybenzoate. nih.gov This pathway is useful for modifying the steric and electronic properties of the ester group or for introducing other functional moieties.

Amidation: The direct conversion of the ester to an amide can be achieved by heating with an amine, a process known as aminolysis. This reaction can be challenging with less reactive amines but can be facilitated by various catalysts. Studies on the amidation of methyl benzoate (B1203000) have shown that catalysts such as niobium(V) oxide (Nb₂O₅) or zirconium oxide can effectively promote the reaction between esters and amines under solvent-free or continuous-flow conditions. researchgate.netresearchgate.net This reaction is reversible, and the removal of the methanol (B129727) byproduct can drive the equilibrium toward the amide product. nih.gov

Table 1: Reactions at the Ester Moiety
Reaction TypeReagents & ConditionsExpected ProductReference
Hydrolysis1. NaOH (aq), Heat 2. HCl (aq)5-(aminomethyl)-2-hydroxybenzoic acid nih.gov
TransesterificationR'OH, Acid or Base Catalyst, HeatAlkyl 5-(aminomethyl)-2-hydroxybenzoate nih.gov
AmidationR'R''NH, Catalyst (e.g., Nb₂O₅), Heat5-(aminomethyl)-N,N-dialkyl-2-hydroxybenzamide researchgate.netresearchgate.net

Reactions at the Amino Group: Acylation, Alkylation, Reductive Amination, and Schiff Base Formation

The primary aminomethyl group is a potent nucleophile and a key site for derivatization, allowing for the introduction of a wide array of substituents.

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form stable amide bonds. For instance, acylation with acetyl chloride would yield Methyl 5-(acetamidomethyl)-2-hydroxybenzoate. This reaction is fundamental for creating conjugates with carboxylic acid-containing molecules, such as bioactive compounds or polymers. nih.gov

Alkylation: Nucleophilic substitution with alkyl halides can lead to the formation of secondary or tertiary amines. However, this reaction can be difficult to control, often resulting in over-alkylation.

Reductive Amination: A more controlled method for synthesizing secondary or tertiary amines is reductive amination. The primary amine can react with an aldehyde or ketone to form an intermediate imine (or the corresponding enamine), which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). This method is highly versatile for introducing specific alkyl groups. The reverse of this process, the reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF) with ammonia (B1221849), is used to synthesize related furan-based amines. researchgate.net

Schiff Base Formation: The amino group can condense with aldehydes or ketones to form an imine, also known as a Schiff base. This reaction is typically reversible and acid-catalyzed. The resulting imine can be a stable final product or an intermediate that can be reduced (as in reductive amination) or attacked by other nucleophiles.

Table 2: Reactions at the Amino Group
Reaction TypeReagents & ConditionsExpected Product ClassReference
AcylationR'COCl or (R'CO)₂O, BaseAmide nih.gov
AlkylationR'X (Alkyl Halide)Secondary/Tertiary Amine-
Reductive AminationR'COR'', Reducing Agent (e.g., NaBH₃CN)Secondary/Tertiary Amine researchgate.net
Schiff Base FormationR'COR'', Acid CatalystImine-

Reactions at the Hydroxyl Group: Etherification, Esterification, and Phenolic Derivatization

The phenolic hydroxyl group is acidic and can act as a nucleophile, enabling reactions such as etherification and esterification.

Etherification: The hydroxyl group can be converted to an ether, most commonly via the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a base (e.g., sodium hydride) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. A patent for a related compound describes the methylation of salicylic (B10762653) acid using dimethyl sulfate (B86663) and potassium carbonate to form 2-methoxy methyl benzoate. google.com Similar strategies could be applied to selectively form an ether at the C2-hydroxyl position. Acid-catalyzed etherification using specific etherification agents has also been reported for hydroxyl compounds. rsc.org

Esterification: The phenolic hydroxyl can be acylated to form a phenyl ester using reactive acylating agents like acid chlorides or anhydrides. This reaction is often performed in the presence of a base such as pyridine (B92270) or triethylamine. This provides an alternative site for ester formation compared to the C1 carboxylate group.

Phenolic Derivatization: For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), the polar hydroxyl group is often derivatized to increase volatility. nih.gov Common derivatization techniques include silylation (e.g., using BSTFA or MSTFA to form a trimethylsilyl (B98337) ether) or methylation. nih.govnih.gov

Electrophilic Aromatic Substitution and Directed Ortho-Metalation Strategies on the Benzene (B151609) Ring

The substitution pattern on the benzene ring can be further modified through electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM).

Electrophilic Aromatic Substitution (EAS): The regiochemical outcome of an EAS reaction is dictated by the directing effects of the existing substituents.

-OH (Hydroxyl): A strongly activating, ortho, para-directing group.

-CH₂NH₂ (Aminomethyl): An activating, ortho, para-directing group. The amine is often protonated under strongly acidic conditions, converting it to a deactivating, meta-directing -CH₂NH₃⁺ group.

-COOCH₃ (Methyl Ester): A deactivating, meta-directing group. aiinmr.com

Table 3: Directing Effects of Substituents for Electrophilic Aromatic Substitution
SubstituentTypeDirecting EffectFavored Positions
-OHStrongly Activatingortho, paraC3, C5
-CH₂NH₂Activatingortho, paraC4, C6
-COOCH₃DeactivatingmetaC3, C5

Directed Ortho-Metalation (DoM): DoM is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org It involves deprotonation at a position ortho to a Directed Metalation Group (DMG) using a strong organolithium base, followed by quenching with an electrophile. baranlab.orgharvard.edu Both the hydroxyl group and a protected amino group can function as DMGs. The aryl O-carbamate group (e.g., -OCONEt₂) is one of the most powerful DMGs known. nih.gov Therefore, converting the phenolic hydroxyl of the title compound into a carbamate (B1207046) would strongly direct lithiation to the C3 position. The primary amine would need to be protected (e.g., as a carbamate) to prevent acid-base reactions with the organolithium reagent and to potentially act as a DMG itself.

Catalytic Transformations Involving this compound

The functional groups of this compound can participate in or be modified by various catalytic processes.

Catalytic Hydrogenation: The aromatic ring can be reduced to a cyclohexane (B81311) ring under forcing conditions using catalysts like rhodium-on-carbon (Rh/C) or platinum oxide (PtO₂). Selective hydrogenation of the furan (B31954) ring in the related platform molecule 5-hydroxymethylfurfural (HMF) to a tetrahydrofuran (B95107) ring is a well-established transformation, suggesting that the benzene ring in the title compound could undergo similar reduction. researchgate.net

Catalytic Reductive Amination: As mentioned in section 5.2, the synthesis of amines from aldehydes can be achieved via catalytic reductive amination. Non-noble metal catalysts, such as Ni/SBA-15, have been shown to be effective for the reductive amination of HMF with aqueous ammonia. researchgate.net This highlights the potential for using heterogeneous catalysts in reactions involving the amino group of the title compound.

Cross-Coupling Reactions: After suitable modification, the molecule can be used in transition-metal-catalyzed cross-coupling reactions. For example, conversion of the phenolic hydroxyl to a triflate (-OTf) or transformation of the amine into a halide or boronic ester would create substrates for Suzuki, Heck, or Buchwald-Hartwig coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Synthesis of Conjugates, Bioconjugates, and Polymeric Systems Incorporating this compound

The primary amino group serves as an excellent anchor point for covalently linking this compound to other molecules, forming conjugates, bioconjugates, or polymers.

Synthesis of Conjugates: The nucleophilic amino group can be coupled with molecules containing a carboxylic acid or an activated ester. This strategy has been used to synthesize amide conjugates of 5'-deoxy-5-fluorocytidine (B193531) with hydroxycinnamic acids. nih.gov A similar approach could link the title compound to various small molecules, dyes, or probes to tailor its properties.

Synthesis of Bioconjugates: Bioconjugation involves linking a molecule to a biomolecule such as a peptide, protein, or nucleic acid. The aminomethyl group can be reacted with activated carboxyl groups on a protein (e.g., aspartic or glutamic acid residues) or with other suitable functional groups to form stable bioconjugates. This is a common strategy for attaching labels or drugs to biological targets. The permanent or reversible conjugation of aminooxymethylated nucleosides provides a template for how such linkages can be engineered. nih.gov

Synthesis of Polymeric Systems: The molecule can be incorporated into polymer chains. It can be functionalized to create a monomer and then polymerized. For example, converting the hydroxyl or amino group into a polymerizable group (like an acrylate (B77674) or styrene) would allow for its inclusion in vinyl polymers. Alternatively, the difunctional nature of the molecule (e.g., after converting the ester to a carboxylic acid) allows it to act as a monomer in step-growth polymerization to form polyamides or polyesters.

Coordination Chemistry of Methyl 5 Aminomethyl 2 Hydroxybenzoate As a Ligand

Ligand Properties and Potential Binding Sites (N, O-Donors) for Metal Coordination

While the structure of Methyl 5-(aminomethyl)-2-hydroxybenzoate suggests potential coordination through the nitrogen atom of the aminomethyl group and the oxygen atoms of the hydroxyl and carboxylate groups, specific studies confirming these binding modes are not available.

Synthesis and Spectroscopic Characterization of Metal Complexes with Transition Metals

No specific literature was found detailing the synthesis or providing spectroscopic data (such as IR, UV-Vis, NMR, or mass spectrometry) for transition metal complexes of this compound. A study on the related isomer, methyl 5-amino-2-hydroxybenzoate, reported the synthesis and characterization of its complexes with Ca(II) and Mg(II) ijprs.com. However, this information cannot be directly extrapolated to the aminomethyl derivative.

Synthesis and Spectroscopic Characterization of Metal Complexes with Lanthanides and Actinides

There is no available research on the synthesis and characterization of lanthanide or actinide complexes with this compound.

Investigations into the Geometry, Stability, and Electronic Structure of this compound Metal Complexes

Without synthesized complexes, there are no experimental or computational studies on the geometry, stability constants, or electronic structure of metal complexes involving this ligand.

Catalytic Applications of this compound Metal Complexes in Organic Transformations

The catalytic potential of metal complexes is highly dependent on the specific ligand and metal center. In the absence of synthesized complexes of this compound, no catalytic applications have been reported. The related methyl 5-amino-2-hydroxybenzoate complexes were noted to have been used as catalysts for some standard organic reactions, but specifics were not detailed ijprs.com.

Biological Applications of this compound Metal Complexes

Similarly, the biological activities of metal complexes are contingent on their structure and properties. There are no published studies on the biological applications of this compound metal complexes. The aforementioned study on the isomer did screen the ligand and its metal complexes for antimicrobial activity ijprs.com.

Biological and Pharmacological Research Applications of Methyl 5 Aminomethyl 2 Hydroxybenzoate

Mechanistic Studies of Biological Activity (e.g., Enzyme Inhibition Kinetics, Receptor Binding Assays)

A thorough review of publicly accessible scientific literature and research databases reveals a lack of specific studies on the mechanistic biological activity of Methyl 5-(aminomethyl)-2-hydroxybenzoate. There are no available data from enzyme inhibition kinetics experiments or receptor binding assays that would define its mechanism of action, potency (such as IC₅₀ or Kᵢ values), or its mode of interaction with specific biological targets.

Interactive Data Table: Enzyme Inhibition Kinetics

No publicly available data for this compound.

Interactive Data Table: Receptor Binding Affinity

No publicly available data for this compound.

Target Identification and Validation for Potential Therapeutic Interventions

There is no information in the available scientific literature regarding the identification or validation of specific biological targets for this compound. Consequently, its potential for therapeutic interventions remains unexplored and undefined.

Pharmacophore Modeling and Lead Optimization Strategies Based on this compound Scaffolds

Pharmacophore modeling is a computational method used to identify the essential three-dimensional features of a molecule required for its biological activity. nih.govnih.govnih.gov Lead optimization is the process of modifying a biologically active compound to improve its therapeutic properties. While these are common strategies in drug discovery, a search of scientific databases indicates that no specific pharmacophore models have been developed based on the this compound scaffold. Furthermore, there are no published lead optimization studies that utilize this particular compound as a starting point.

Prodrug Design and Bioprecursor Approaches Utilizing this compound for Enhanced Bioavailability

Prodrugs are inactive compounds that are converted into active drugs within the body, often to improve properties like bioavailability. rsc.orgijpcbs.comkoreascience.kr Bioprecursor prodrugs are activated through metabolic pathways. ijpcbs.com A comprehensive literature search found no published research on the design or application of this compound as a prodrug or in bioprecursor strategies to enhance the bioavailability of other active pharmaceutical ingredients.

Exploration of Structure-Activity Relationships (SAR) in Various Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how a molecule's chemical structure relates to its biological activity. nih.govnih.govfebs.org Such studies involve synthesizing and testing various analogs of a lead compound to determine which chemical groups are key for its effects. nih.govnih.gov There are no specific SAR studies for this compound reported in the scientific literature. Research on other benzoic acid derivatives has been conducted, but specific data relating the structural features of this compound to its activity in any biological system is not available. nih.govfebs.org

Interactive Data Table: SAR Findings

No publicly available data for this compound.

Investigating this compound in Specific Biological Pathways and Disease Models (e.g., Cardiovascular Research, Cell Biology, Assisted Reproductive)

There is no evidence in the available scientific literature of this compound being investigated in the context of specific biological pathways or within any disease models. This includes a lack of research in areas such as cardiovascular disease, fundamental cell biology, or assisted reproductive technologies. While a related compound, methyl p-hydroxybenzoate, has been studied for its effects on mammalian cell cultures, these findings cannot be directly attributed to this compound. researchgate.net

Application in Chemical Biology Probes and Imaging Agents

Chemical probes are small molecules used to study biological systems, while imaging agents are used to visualize biological processes. nih.gov The development of a chemical probe requires a compound to have high potency and selectivity for a specific biological target. Based on available information, this compound has not been developed or utilized as a chemical biology probe or as an imaging agent in any published research.

Supramolecular Chemistry of Methyl 5 Aminomethyl 2 Hydroxybenzoate

Hydrogen Bonding Networks and Self-Assembly Processes in Solution and Solid State

The self-assembly of Methyl 5-(aminomethyl)-2-hydroxybenzoate is governed by a sophisticated interplay of intra- and intermolecular hydrogen bonds. The molecule possesses a rich array of functional groups capable of engaging in these non-covalent interactions, which dictate its structure in both solution and the solid state.

A dominant feature of the methyl salicylate (B1505791) moiety is the strong intramolecular hydrogen bond (IMHB) between the ortho-hydroxyl group and the carbonyl oxygen of the ester. This interaction forms a highly stable six-membered pseudo-ring, a motif known in graph-set notation as S(6). rsc.orgnih.gov This IMHB planarizes the salicylate head and significantly influences its electronic properties and potential for intermolecular interactions. rsc.org

Beyond the IMHB, the molecule has multiple sites available for forming extensive intermolecular networks. The primary aminomethyl group (-CH₂NH₂) is a potent hydrogen bond donor, while the phenolic hydroxyl group can act as both a donor and an acceptor. The ester group provides two additional acceptor sites (the carbonyl and ether oxygens). This combination allows for the formation of robust and directional hydrogen bonds, such as N-H···O and O-H···O. researchgate.net These interactions can lead to the self-assembly of molecules into one-dimensional chains, two-dimensional sheets, or complex three-dimensional architectures. In the solid state, these directional bonds would be crucial in determining the crystal packing. Studies on analogous aromatic amines show their capacity to form densely packed, self-assembled monolayers on surfaces. nih.gov

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

Functional GroupTypeRolePotential Interactions
Phenolic Hydroxyl (-OH)CovalentDonor & AcceptorIntramolecular H-bond with C=O; Intermolecular O-H···O, O-H···N
Amino (-NH₂)CovalentDonorIntermolecular N-H···O
Carbonyl (C=O)CovalentAcceptorIntramolecular H-bond with -OH; Intermolecular O···H-O, O···H-N
Ester Ether (-OCH₃)CovalentAcceptorWeaker intermolecular O···H-O, O···H-N

Host-Guest Chemistry and Complexation with Macrocycles and Cages

Host-guest chemistry involves the encapsulation of one molecule (the "guest") within a larger molecule (the "host"). wikipedia.org The structural characteristics of this compound make it an ideal guest for various macrocyclic hosts, a process driven by non-covalent interactions that can enhance solubility, stability, and control reactivity. nih.gov

The aromatic benzene (B151609) ring of the molecule provides a hydrophobic surface suitable for inclusion within the cavities of hosts like cyclodextrins (CDs). The size of the CD cavity (α, β, or γ-CD) would determine the depth and stability of the inclusion complex. The formation of such complexes with CDs is known to significantly improve the water solubility of poorly soluble guest molecules. nih.gov

Furthermore, other macrocycles like calixarenes and cucurbiturils offer unique binding possibilities. nih.goviupac.org Calixarenes, with their basket-like shape and modifiable upper and lower rims, could bind the guest through a combination of hydrophobic interactions within the cavity and hydrogen bonding with functional groups on the rims. nih.gov Cucurbiturils, which have carbonyl-lined portals, are particularly effective at binding positively charged guests. If the amino group of this compound were protonated to form an ammonium (B1175870) cation (-CH₂NH₃⁺), it could form strong ion-dipole interactions with the cucurbituril (B1219460) portals, anchoring the guest within the host.

Table 2: Potential Host-Guest Interactions with Macrocycles

Host MacrocyclePotential Binding Site on GuestPrimary Driving Force(s)
β-CyclodextrinPhenyl ringHydrophobic effect
Sulfonated CalixarenePhenyl ring and/or protonated amino groupHydrophobic effect, electrostatic interactions
Cucurbit researchgate.neturilPhenyl ring and protonated amino groupHydrophobic effect, ion-dipole interactions

Crystal Engineering and Cocrystal Formation for Enhanced Material Properties

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, built from molecular or ionic components. A key strategy in this field is the formation of cocrystals, which are crystalline materials composed of two or more different molecules held together in the same lattice by non-covalent bonds.

This compound is an exemplary candidate for cocrystal design. Its combination of a hydrogen-bond-donating amine group and a salicylate head with both donor and acceptor sites allows for reliable supramolecular synthon formation with a wide variety of "coformer" molecules. For instance:

With Dicarboxylic Acids: The basic amino group can form a robust salt bridge or a strong N-H···O hydrogen bond with the carboxylic acid groups of coformers like adipic or terephthalic acid.

With Hydrogen Bond Acceptors: Coformers rich in acceptor groups (e.g., pyridine-based compounds) can interact with the molecule's hydroxyl and amino groups.

By forming cocrystals, it is possible to modify the physicochemical properties of the parent compound without altering its covalent structure. For salicylic (B10762653) acid and its derivatives, cocrystallization has been used to alter solubility, melting point, and stability. nih.gov By carefully selecting a coformer, one could interrupt the inherent hydrogen bonding patterns of pure this compound to create new materials with enhanced solubility, improved physical stability, or different mechanical properties.

Development of Sensors and Recognition Systems Based on Supramolecular Interactions

The principles of molecular recognition inherent in supramolecular chemistry can be harnessed to develop chemical sensors. rsc.org this compound possesses features that make it a promising platform for the design of such systems.

Fluorometric Sensing: Salicylate esters are known to be fluorescent. rsc.org The binding of an analyte (e.g., a metal ion or a small organic molecule) to the amino or phenolic groups could perturb the electronic environment of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response).

Analyte Binding Sites: The amino and hydroxyl groups can serve as specific recognition sites. The amino group, for example, is known to coordinate with various metal ions like Cu²⁺ or Zn²⁺. Such coordination could be the basis for a selective metal ion sensor. Polyphenolic structures are well-documented for their ability to form coordination complexes with metal ions like Fe³⁺. nih.gov

Surface Immobilization: The molecule could be anchored to a surface via its amine or hydroxyl group to create a self-assembled monolayer (SAM). nih.gov This functionalized surface could then be used in sensor devices, for example, in a quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) system, where the binding of a target analyte to the immobilized molecules would cause a measurable change in mass or refractive index.

Supramolecular Polymerization and Gelation Induced by this compound

Supramolecular polymers are polymeric arrays of monomeric units held together by reversible, directional non-covalent interactions. The bifunctional nature of this compound makes it a potential monomer for supramolecular polymerization. The molecule has distinct and spatially separated hydrogen-bonding regions: the donor-rich aminomethyl "tail" and the acceptor-rich salicylate "head." This arrangement could facilitate a directional, head-to-tail assembly, where the amino group of one monomer interacts with the salicylate portion of another, leading to the formation of long, chain-like supramolecular polymers.

Under certain conditions, typically in a suitable solvent and at a sufficient concentration, these supramolecular polymer chains can become entangled, forming a three-dimensional network that immobilizes the solvent. This process, known as gelation, results in the formation of a supramolecular gel. The properties of such a gel would be responsive to external stimuli like pH or temperature, which could disrupt the delicate hydrogen bonds holding the network together. The ability of salicylic acid to induce the formation of supramolecular hydrogels has been demonstrated, highlighting the potential of salicylate derivatives in the formation of soft materials. rsc.org The self-assembly of amino acids and phenolic compounds are both well-established routes to functional biomaterials, further suggesting the gelation potential of this hybrid molecule. nih.govbeilstein-journals.org

Advanced Analytical Method Development for the Research and Quantification of Methyl 5 Aminomethyl 2 Hydroxybenzoate

Chromatographic Method Development (High-Performance Liquid Chromatography, Gas Chromatography, Supercritical Fluid Chromatography) for Purity Assessment and Quantitative Analysis in Complex Matrices

Chromatography is the cornerstone for separating and quantifying Methyl 5-(aminomethyl)-2-hydroxybenzoate from synthesis reaction mixtures, biological fluids, or pharmaceutical formulations. The choice of technique depends on the analyte's properties and the sample matrix.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of polar compounds like this compound. A typical method would involve a C8 or C18 stationary phase, which provides sufficient retention for the analyte when used with a polar mobile phase. researchgate.netnih.gov The mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. researchgate.net Adjusting the pH of the mobile phase is crucial for achieving good peak shape and retention, especially for a compound with both acidic (phenolic) and basic (amino) functional groups. researchgate.net UV detection is appropriate due to the presence of the aromatic ring chromophore. researchgate.net A well-developed HPLC method can be used for both purity assessment, by separating the main compound from any synthesis-related impurities or degradation products, and for quantitative analysis. nih.govnih.gov

Table 1: Proposed HPLC Method Parameters for Analysis of this compound
ParameterConditionRationale
ColumnReversed-Phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for polar aromatic compounds. researchgate.netresearchgate.net
Mobile PhaseIsocratic or Gradient elution with Acetonitrile:Water or Methanol:Water (e.g., 45:55 v/v) with pH adjustment (e.g., to pH 4.8)Optimizes retention time and peak shape by controlling analyte ionization. researchgate.net
Flow Rate1.0 mL/minA standard flow rate providing efficient separation within a reasonable analysis time. nih.govresearchgate.net
DetectionUV Spectrophotometry at ~254-304 nmThe benzene (B151609) ring provides strong UV absorbance for sensitive detection. researchgate.netturkjps.org
Injection Volume20 µLA typical volume for analytical HPLC. researchgate.net

Gas Chromatography (GC)

Direct analysis of this compound by GC is challenging due to its low volatility and high polarity, stemming from the hydroxyl and aminomethyl groups. Therefore, derivatization is a necessary step to increase volatility and thermal stability. researchgate.netcolostate.edu Common derivatization techniques include acylation or silylation of the active hydrogen atoms on the amine and phenol (B47542) groups. researchgate.net Following derivatization, the compound can be analyzed using a capillary GC system. A nitrogen-phosphorus detector (NPD) would offer high selectivity and sensitivity for this nitrogen-containing compound. nih.gov Alternatively, a flame ionization detector (FID) can be used for general-purpose quantification. nih.gov

Table 2: Proposed GC Method Parameters for Analysis of Derivatized this compound
ParameterConditionRationale
DerivatizationAcylation (e.g., with pentafluoropropionic anhydride) or Silylation (e.g., with BSTFA)Increases volatility and thermal stability for GC analysis. researchgate.netnih.gov
ColumnFused-silica capillary column (e.g., HP-5 or similar)Provides high-resolution separation of derivatized analytes. nih.gov
Injection ModeSplit/Splitless or Cool On-ColumnCool on-column injection is preferred for thermally labile derivatives. nih.gov
DetectorNitrogen-Phosphorus Detector (NPD) or Flame Ionization Detector (FID)NPD provides selective and sensitive detection of the nitrogen-containing analyte. nih.gov
Carrier GasHelium or HydrogenStandard carrier gases for GC analysis.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to HPLC, offering fast and efficient separations while significantly reducing organic solvent consumption. chromatographytoday.comamericanpharmaceuticalreview.com It is particularly well-suited for the analysis of polar pharmaceutical compounds. bohrium.comteledynelabs.com In SFC, a supercritical fluid, most commonly carbon dioxide, is used as the main mobile phase. teledynelabs.com For polar analytes like this compound, a polar organic co-solvent, such as methanol, is added to the CO2 to increase the mobile phase's elution strength. chromatographytoday.com The separation is typically performed on polar stationary phases. bohrium.com SFC is an excellent technique for both analytical-scale purity assessment and larger-scale preparative purification. bohrium.comteledynelabs.com

Table 3: Proposed SFC Method Parameters for Analysis of this compound
ParameterConditionRationale
ColumnPolar stationary phase (e.g., 2-ethylpyridine)Polar columns are preferred for retaining and separating polar pharmaceutical compounds. bohrium.com
Mobile PhaseSupercritical CO2 with a polar modifier (e.g., Methanol)Methanol increases the elution strength of the mobile phase for polar analytes. chromatographytoday.com
DetectionUV Detector, Mass Spectrometer (MS)SFC is compatible with most HPLC and GC detectors. chromatographytoday.com
Key AdvantageHigh-throughput analysis, reduced organic solvent useOffers faster analysis times and is more environmentally friendly than HPLC. mdpi.com

Electrochemical Methods for Detection, Characterization, and Redox Behavior

Electrochemical methods are highly sensitive and provide valuable information on the redox (oxidation-reduction) properties of a molecule. This compound contains two electroactive moieties: the phenolic hydroxyl group and the aromatic amine function, making it an excellent candidate for electrochemical analysis.

Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be employed to study its electrochemical behavior. The oxidation of similar compounds, like p-aminophenol, has been shown to proceed via the formation of a free radical intermediate. nih.gov The redox mechanism can be complex, potentially involving one or two electron transfers, and is often pH-dependent. researchgate.netstackexchange.com In acidic solutions, the amine group is protonated, which can affect the oxidation potential of the phenol group. stackexchange.com

For analytical purposes, a sensor could be developed using a modified electrode to enhance sensitivity and selectivity. For instance, modifying a glassy carbon electrode with nanomaterials can improve the voltammetric response toward the analyte. iapchem.org Similarly, gold nanoparticle-modified electrodes have been shown to improve sensitivity for the detection of related compounds like methyl salicylate (B1505791). rsc.org Such sensors could be applied for the rapid and sensitive quantification of this compound in various samples.

Table 4: Proposed Electrochemical Methods for this compound
TechniquePurposeKey Information Gained
Cyclic Voltammetry (CV)Characterization of Redox BehaviorInvestigates oxidation/reduction potentials, reversibility of redox processes, and reaction mechanisms. acs.org
Differential Pulse Voltammetry (DPV)Quantitative AnalysisOffers high sensitivity and low detection limits for quantification. iapchem.org
Working ElectrodeGlassy Carbon Electrode (GCE), potentially modified with nanoparticlesProvides a surface for the electrochemical reaction; modification can enhance sensitivity. iapchem.orgrsc.org
Expected Redox ProcessOxidation of the phenol and/or amine groupThe molecule is expected to undergo oxidation, similar to other aminophenols. nih.govresearchgate.net

Hyphenated Techniques (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry, Gas Chromatography-Mass Spectrometry) for Metabolite Profiling and Impurity Analysis

Hyphenated techniques, which couple a separation technique with mass spectrometry, are indispensable for identifying unknown compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the premier tool for metabolite profiling and impurity identification due to its high sensitivity and specificity. nih.govnih.gov After chromatographic separation by LC, the analyte and related substances are ionized (e.g., by electrospray ionization, ESI) and analyzed by a tandem mass spectrometer. This allows for the precise determination of the mass-to-charge ratio (m/z) of the parent ion and its fragmentation products (MS/MS). This fragmentation pattern serves as a structural fingerprint for identification. This technique would be critical for identifying potential metabolites of this compound in biological samples, which could include acetylated or glucuronidated forms, common metabolic pathways for aromatic amines. oup.com It is also highly effective for detecting and identifying trace-level process impurities and degradation products. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile or derivatized compounds, GC-MS is a powerful technique for impurity analysis. shimadzu.com After derivatization to enhance volatility, the components of a sample are separated by GC and then identified by MS. nih.gov GC-MS can provide detailed structural information based on characteristic fragmentation patterns upon electron ionization (EI). nih.gov For certain derivatives, negative chemical ionization (NCI) can offer superior sensitivity for trace analysis. nih.govcoresta.org This method would be particularly useful for identifying impurities arising from starting materials or side-reactions during the synthesis of this compound.

Table 5: Application of Hyphenated Techniques for Analysis of this compound
TechniquePrimary ApplicationSample PreparationKey Advantages
LC-MS/MSMetabolite Profiling, Impurity IdentificationMinimal, direct injection of liquid sampleHigh sensitivity and specificity for polar, non-volatile compounds in complex matrices. nih.govnih.gov
GC-MSImpurity ProfilingDerivatization requiredExcellent separation efficiency and structural elucidation for volatile impurities. oup.comshimadzu.com

Advanced Titration Techniques for Acidity, Basicity, and Complexation Stoichiometry Determination

Titration is a classic analytical technique that remains essential for determining fundamental chemical properties like acidity and basicity. solubilityofthings.com For a molecule like this compound, which is amphoteric (containing both acidic and basic sites), potentiometric titration is particularly useful.

Basicity Determination: The basicity, conferred by the aminomethyl group, can be quantified by performing a non-aqueous titration. The compound is dissolved in a suitable non-aqueous solvent (e.g., glacial acetic acid) and titrated with a strong acid, such as perchloric acid. The endpoint, detected potentiometrically, corresponds to the neutralization of the amino group.

Acidity Determination: The acidity of the phenolic hydroxyl group can be determined by titration with a strong base, such as tetrabutylammonium (B224687) hydroxide (B78521), in a non-polar, aprotic solvent like toluene (B28343) or acetone.

Complexation Stoichiometry: The ortho-positioning of the hydroxyl and aminomethyl groups may allow for chelation with certain metal ions. If such complexation occurs, potentiometric or spectrophotometric titrations could be employed to determine the stoichiometry of the metal-ligand complex.

Table 6: Advanced Titration Methods for Characterizing this compound
Property to DetermineTitration TypeTitrantSolvent
Basicity (pKb of amine)Non-aqueous Acid-BasePerchloric Acid (HClO4)Glacial Acetic Acid
Acidity (pKa of phenol)Non-aqueous Acid-BaseTetrabutylammonium Hydroxide (TBAH)Aprotic solvent (e.g., Acetone)
ComplexationPotentiometric or SpectrophotometricSolution of a metal ionAppropriate buffered or non-aqueous solvent

Method Validation and Quality Control in Research Settings

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. japer.in It is a mandatory requirement for quality control and ensures the integrity of research data. Any of the methods described above must be validated for several key parameters according to established guidelines. nih.govresearchgate.net

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchcommons.org

Linearity and Range: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (R²) of >0.999 is typically desired. turkjps.orgjaper.in

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples, with acceptance criteria typically between 98.0% and 102.0%. japer.in

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Results are expressed as the relative standard deviation (RSD), which should typically be less than 2%. turkjps.orgresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). turkjps.org

Challenges, Emerging Trends, and Future Research Directions for Methyl 5 Aminomethyl 2 Hydroxybenzoate

Exploration of Novel Bioactivities and Therapeutic Modalities for Methyl 5-(aminomethyl)-2-hydroxybenzoate Derivatives

The structural motif of this compound, featuring an aminomethyl group and a hydroxybenzoate core, presents a fertile ground for the exploration of novel bioactivities. The inherent functionalities of this compound allow for a wide range of derivatizations, each with the potential to unlock new therapeutic applications. Research into structurally related compounds has revealed a diverse array of biological activities, providing a strong rationale for investigating the potential of this compound derivatives.

For instance, studies on 5-(aminomethyl)-2'-deoxyuridine have demonstrated both antineoplastic and antiviral activities. nih.gov Specifically, this compound was found to inhibit the growth of murine Sarcoma 180 and L1210 cells in culture and also showed strong inhibition of herpes simplex virus type 1 (HSV-1) replication. nih.gov This suggests that derivatives of this compound could be explored for similar anticancer and antiviral properties.

Furthermore, research on other heterocyclic derivatives has shown promising antibacterial and antioxidant activities. uokerbala.edu.iq The synthesis of various new heterocyclic compounds has led to the identification of molecules with potent radical scavenging properties and significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria. uokerbala.edu.iq These findings underscore the potential for developing novel antimicrobial agents based on the this compound scaffold.

The exploration of novel therapeutic modalities could also extend to areas such as anti-inflammatory and analgesic applications, given the compound's relation to salicylic (B10762653) acid, the primary metabolite of the widely used anti-inflammatory drug, aspirin. By systematically synthesizing and screening a library of this compound derivatives, researchers can aim to identify lead compounds with enhanced potency and selectivity for a variety of therapeutic targets.

Integration of Artificial Intelligence and Machine Learning in Predicting Properties and Discovering New Applications

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and development of new applications for this compound and its derivatives. These computational tools can analyze vast datasets of chemical information to predict the physicochemical properties, biological activities, and potential toxicities of novel compounds, thereby guiding experimental efforts and reducing the time and cost associated with traditional research and development.

Furthermore, AI can be employed to uncover novel bioactivities. By analyzing the structural features of known bioactive molecules, machine learning algorithms can identify patterns that correlate with specific biological effects. This knowledge can then be used to predict the potential therapeutic applications of this compound derivatives. For example, by inputting the structure of a new derivative, an AI model could predict its likelihood of exhibiting anticancer, antiviral, or antimicrobial properties, thus prioritizing the most promising candidates for synthesis and experimental testing.

The use of AI is not limited to property prediction. It can also aid in the design of synthetic routes by identifying the most efficient and cost-effective pathways for producing target molecules. By combining predictive modeling with automated synthesis platforms, researchers can create a closed-loop system for the rapid discovery and optimization of new functional molecules based on the this compound scaffold.

Interdisciplinary Collaborations in Material Science, Nanotechnology, and Biomedical Engineering

The unique chemical structure of this compound makes it an attractive candidate for interdisciplinary research, particularly at the intersection of material science, nanotechnology, and biomedical engineering. The presence of both an amine and a carboxylic acid ester group, along with an aromatic ring, provides multiple points for functionalization and incorporation into larger systems and materials.

In material science, this compound could serve as a versatile monomer or cross-linking agent for the synthesis of novel polymers. The aromatic core can impart rigidity and thermal stability, while the amine and ester groups offer sites for polymerization and post-polymerization modification. These polymers could find applications in areas such as specialty coatings, adhesives, and high-performance plastics.

In the realm of nanotechnology, this compound and its derivatives could be used to functionalize nanoparticles for targeted drug delivery or diagnostic imaging. The amine group can be readily conjugated to targeting ligands, such as antibodies or peptides, to direct nanoparticles to specific cells or tissues. The benzoate (B1203000) portion, with its potential for chelation, could be used to load metal ions for use as contrast agents in magnetic resonance imaging (MRI) or as therapeutic agents in radiation therapy.

Biomedical engineering applications could leverage the biocompatibility of the salicylic acid backbone. The compound could be incorporated into biodegradable scaffolds for tissue engineering, where it could also provide localized anti-inflammatory effects upon degradation. Furthermore, its derivatives could be immobilized on the surfaces of medical implants to prevent bacterial biofilm formation and reduce the risk of infection. The successful realization of these applications will require close collaboration between chemists, material scientists, nanotechnologists, and biomedical engineers to design, synthesize, and evaluate these advanced materials.

Unexplored Derivatization Pathways and Functionalization Opportunities for Advanced Applications

The core structure of this compound offers a rich landscape of unexplored derivatization pathways and functionalization opportunities that could lead to the development of advanced materials and therapeutics. While the primary amine and the ester group are the most apparent sites for modification, the aromatic ring and the hydroxyl group also present avenues for chemical elaboration.

One area of exploration is the derivatization of the aminomethyl group. Beyond simple acylation or alkylation, this group can be used as a handle for the construction of more complex heterocyclic systems. For example, condensation with dicarbonyl compounds could yield novel imidazole (B134444) or pyrazine (B50134) derivatives, each with its own unique set of properties and potential bioactivities. The amine also provides a point of attachment for chiral auxiliaries, enabling the synthesis of enantiomerically pure derivatives for applications where stereochemistry is critical. The derivatization of a racemic aminomethyl-containing compound with a chiral isocyanate has been shown to be a viable method for separating diastereomers, which could be applicable here. nih.gov

The phenolic hydroxyl group is another key functional handle. It can be alkylated or acylated to modulate the compound's lipophilicity and pharmacokinetic properties. Furthermore, it can participate in reactions such as the Mannich reaction or serve as a directing group for electrophilic aromatic substitution, allowing for the introduction of additional functional groups onto the benzene (B151609) ring.

The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides, esters, or other carboxylic acid derivatives. This opens up possibilities for creating prodrugs or for linking the molecule to polymers or other biomolecules. A study on the derivatization of 4-hydroxybenzoates demonstrated a strategy for enhanced detection in mass spectrometry, which could be adapted for tracking metabolites of this compound derivatives. nih.gov

By systematically exploring these and other derivatization pathways, researchers can create a diverse library of novel compounds with tailored properties for a wide range of advanced applications, from targeted therapeutics to functional materials.

Q & A

What are the established synthetic methodologies for Methyl 5-(aminomethyl)-2-hydroxybenzoate, and how can reaction parameters be optimized to enhance yield and purity?

Answer: Synthesis often involves multi-step strategies, such as:

  • Hydroxyl group protection : Using methyl ether or acetyl groups to prevent side reactions during subsequent steps.
  • Nitration/Reduction : Introducing a nitro group at the 5-position, followed by catalytic hydrogenation (e.g., Pd/C) to yield the aminomethyl group.
  • Esterification : Reacting the carboxylic acid precursor with methanol under acidic or enzymatic conditions.
    Optimization includes solvent selection (e.g., DMF for polar intermediates), temperature control (0–25°C to minimize decomposition), and purification via column chromatography or recrystallization. Deprotection of the hydroxyl group using mild acids (e.g., HCl in dioxane) preserves the ester .

How can researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

Answer:

  • Accelerated degradation studies : Expose the compound to buffered solutions (pH 1–13) at 40–60°C and analyze degradation kinetics via HPLC.
  • Kinetic modeling : Apply the Arrhenius equation to extrapolate shelf-life at 25°C.
  • Protective strategies : Evaluate lyophilization or inert-atmosphere storage to prevent hydrolysis of the ester or oxidation of the amine. Stability-indicating assays (e.g., NMR tracking) confirm structural integrity .

What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound derivatives?

Answer:

  • 2D NMR (HSQC, HMBC) : Correlate proton and carbon signals to confirm substituent positions (e.g., HMBC cross-peaks between the ester carbonyl and aromatic protons).
  • Variable-temperature NMR : Identify rotational isomerism caused by the aminomethyl group.
  • HRMS/DFT calculations : Validate molecular formula and predict chemical shifts to resolve conflicting data. For example, DFT aligns experimental and computed 13C^{13}\text{C} shifts for the hydroxybenzoate core .

What mechanistic insights guide the functionalization of the aminomethyl group in nucleophilic reactions?

Answer:

  • Nucleophilic acylation : The amine attacks electrophilic carbonyls (e.g., acyl chlorides), facilitated by base (e.g., triethylamine) to deprotonate the amine.
  • Steric/Electronic effects : The electron-withdrawing hydroxy group reduces amine nucleophilicity, necessitating bulky catalysts (e.g., DMAP) or elevated temperatures.
  • Kinetic monitoring : In situ IR tracks intermediate formation (e.g., acylated products) to optimize reaction completion .

How can structure-activity relationship (SAR) studies evaluate the biological potential of analogs?

Answer:

  • Analog synthesis : Modify the aminomethyl chain (e.g., alkylation), ester group (e.g., ethyl substitution), or hydroxyl position.
  • Bioassays : Measure antimicrobial activity (MIC assays) or enzyme inhibition (e.g., COX-2 IC50_{50}).
  • Computational docking : Predict binding modes to targets like bacterial dihydrofolate reductase. Multivariate analysis correlates substituent electronic parameters (Hammett σ) with activity .

What strategies reconcile discrepancies in reported melting points and solubility data?

Answer:

  • Polymorph screening : Use DSC to detect crystalline forms.
  • Standardized recrystallization : Ethanol/water mixtures yield consistent crystal habits.
  • Inter-laboratory collaboration : Share reference samples and protocols to align data. Discrepancies often arise from impurities (>98% purity required for reliable mp) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.